4'-羟基异黄酮

描述

Synthesis Analysis

The synthesis of 4'-Hydroxywogonin and similar compounds has been explored in microbial systems. One study demonstrated the reassembly of a biosynthetic pathway in Pichia pastoris, allowing the production of 4'-deoxyflavones like baicalein, oroxylin A, and wogonin, which are structurally related to 4'-Hydroxywogonin (Qian et al., 2022). This indicates the potential for microbial synthesis of 4'-Hydroxywogonin.

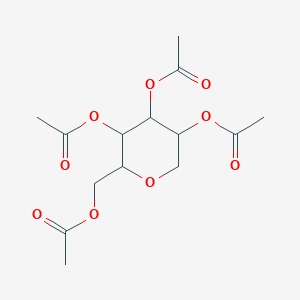

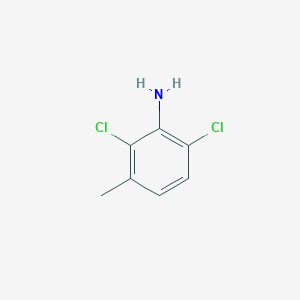

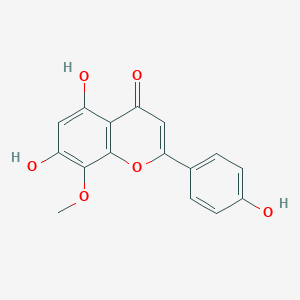

Molecular Structure Analysis

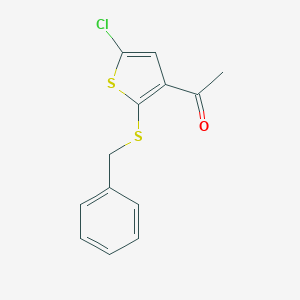

The molecular structure of 4'-Hydroxywogonin, like other flavonoids, includes a phenolic structure which is crucial for its biological activity. Studies have focused on the structural optimization of similar compounds to enhance their biological efficacy, suggesting that the specific arrangement of hydroxyl groups plays a significant role in the compound's activity (Dimić et al., 2022).

Chemical Reactions and Properties

4'-Hydroxywogonin participates in various biochemical reactions, especially those involving anti-inflammatory and anti-cancer activities. For instance, it has been shown to suppress inflammatory responses by inhibiting the TAK1/IKK/NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines and reactive oxygen species (Fan et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 4'-Hydroxywogonin were not found, flavonoids typically exhibit low solubility in water, which can be crucial for their bioavailability and biological effects. The physical properties such as solubility, melting point, and stability are essential for the formulation and application of these compounds in biological systems.

Chemical Properties Analysis

The chemical properties of 4'-Hydroxywogonin, including reactivity with biological molecules, are central to its biological effects. Its ability to modulate signaling pathways, induce apoptosis in cancer cells, and act as an antioxidant highlights its diverse chemical interactions within biological systems (Li et al., 2018).

科学研究应用

-

Cancer Research

- 4’-Hydroxywogonin has been identified as a potential anticancer agent . It has been shown to inhibit cell proliferation and induce apoptosis .

- In a study, it was found that 4’-Hydroxywogonin inhibits colorectal cancer angiogenesis by disrupting PI3K/AKT signaling .

- The exact methods of application or experimental procedures vary depending on the specific type of cancer being studied. Typically, these involve in vitro studies with cancer cell lines and in vivo studies with animal models .

- The outcomes of these studies have shown promising results, with 4’-Hydroxywogonin exhibiting significant anticancer effects .

-

Inflammatory Responses Research

- 4’-Hydroxywogonin has been shown to suppress lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice .

- The study involved treating the macrophages with lipopolysaccharide (LPS) and then administering 4’-Hydroxywogonin. The compound was found to reduce the expression levels of COX-2 and iNOS, as well as their products, prostaglandin E2 (PGE2) and nitric oxide (NO), in LPS-stimulated RAW 264.7 macrophages .

- The results showed that 4’-Hydroxywogonin significantly decreased the intracellular reactive oxygen species (ROS) level and exhibited a potent protective effect against LPS-induced acute lung injury in mice .

- Virology Research

- 4’-Hydroxywogonin has been found to have potential antiviral properties . Studies in vitro show inhibition effect of skullcap root constituents on HIV, influenza A and B viruses, hepatitis type B virus (HBV), hepatitis type C virus (HCV), herpes viruses (HSV–1 and HSV–2) and Epstein–Barr virus (EBV) .

- Virology Research

- 4’-Hydroxywogonin has been found to have potential antiviral properties . Studies in vitro show inhibition effect of skullcap root constituents on HIV, influenza A and B viruses, hepatitis type B virus (HBV), hepatitis type C virus (HCV), herpes viruses (HSV–1 and HSV–2) and Epstein–Barr virus (EBV) .

- The methods of application or experimental procedures in virology research often involve in vitro studies with viral strains and in vivo studies with animal models .

安全和危害

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxywogonin | |

CAS RN |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)